Cas no 2287273-88-3 (3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid)

3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid 化学的及び物理的性質
名前と識別子
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- EN300-6747038
- 4-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)benzoic acid
- 3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid
- 2287273-88-3
-
- インチ: 1S/C17H17NO4S/c1-2-23-15-10-13(16(19)20)8-9-14(15)18-17(21)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20)
- InChIKey: PXLGMMJOUNKAQQ-UHFFFAOYSA-N
- SMILES: S(CC)C1C=C(C(=O)O)C=CC=1NC(=O)OCC1C=CC=CC=1
計算された属性
- 精确分子量: 331.08782920g/mol
- 同位素质量: 331.08782920g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 7
- 複雑さ: 398
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- XLogP3: 3.4
3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6747038-0.25g |
4-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)benzoic acid |
2287273-88-3 | 95.0% | 0.25g |
$1209.0 | 2025-03-13 | |
Enamine | EN300-6747038-5.0g |
4-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)benzoic acid |
2287273-88-3 | 95.0% | 5.0g |
$3812.0 | 2025-03-13 | |
Enamine | EN300-6747038-10.0g |
4-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)benzoic acid |
2287273-88-3 | 95.0% | 10.0g |
$5652.0 | 2025-03-13 | |
Enamine | EN300-6747038-0.05g |
4-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)benzoic acid |
2287273-88-3 | 95.0% | 0.05g |
$1104.0 | 2025-03-13 | |
Enamine | EN300-6747038-0.1g |
4-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)benzoic acid |
2287273-88-3 | 95.0% | 0.1g |
$1157.0 | 2025-03-13 | |
Enamine | EN300-6747038-0.5g |
4-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)benzoic acid |
2287273-88-3 | 95.0% | 0.5g |
$1262.0 | 2025-03-13 | |
Enamine | EN300-6747038-2.5g |
4-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)benzoic acid |
2287273-88-3 | 95.0% | 2.5g |
$2576.0 | 2025-03-13 | |
Enamine | EN300-6747038-1.0g |
4-{[(benzyloxy)carbonyl]amino}-3-(ethylsulfanyl)benzoic acid |
2287273-88-3 | 95.0% | 1.0g |
$1315.0 | 2025-03-13 |
3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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6. Back matter
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acidに関する追加情報
Recent Advances in the Study of 3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid (CAS: 2287273-88-3)
In recent years, the compound 3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid (CAS: 2287273-88-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following research brief provides an overview of the latest findings related to this compound, highlighting its synthesis, biological activity, and potential clinical implications.
The synthesis of 3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid involves a multi-step process that ensures high purity and yield. Recent studies have optimized the synthetic route, incorporating novel catalysts and reaction conditions to enhance efficiency. The compound's structural integrity has been confirmed through advanced spectroscopic techniques, including NMR and mass spectrometry, ensuring its suitability for further biological evaluation.
In vitro and in vivo studies have demonstrated the compound's efficacy in modulating specific biological pathways. Notably, 3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid has exhibited inhibitory effects on key enzymes involved in inflammatory and oncogenic processes. These findings suggest its potential as a lead compound for the development of new anti-inflammatory and anti-cancer therapies. Further mechanistic studies are underway to elucidate its precise mode of action and optimize its pharmacological properties.
From a clinical perspective, preliminary data indicate that the compound possesses favorable pharmacokinetic profiles, including good bioavailability and low toxicity. These attributes make it a promising candidate for further preclinical and clinical development. Researchers are also exploring its potential in combination therapies, where it may enhance the efficacy of existing drugs while minimizing adverse effects.
In conclusion, 3-Ethylsulfanyl-4-(phenylmethoxycarbonylamino)benzoic acid represents a significant advancement in the field of medicinal chemistry. Its unique properties and broad therapeutic potential underscore the importance of continued research in this area. Future studies should focus on scaling up synthesis, conducting comprehensive toxicity assessments, and advancing clinical trials to fully realize its therapeutic benefits.
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